molecular formula C8H15NO3 B13639342 3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid

3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid

Cat. No.: B13639342
M. Wt: 173.21 g/mol
InChI Key: MZRRZLQGZWKKDD-UHFFFAOYSA-N
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Description

3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid is a substituted propanoic acid derivative featuring:

  • A 3-amino group at position 3 of the propanoic acid backbone.
  • A tetrahydrofuran-3-ylmethyl group at position 2. The tetrahydrofuran (THF) moiety introduces a saturated oxygen-containing heterocycle, which may influence solubility, conformational stability, and biological interactions.

This compound is listed as a discontinued research chemical (CymitQuimica, Ref: 3D-YWC74721), suggesting niche applications in medicinal or synthetic chemistry . Limited direct data on its properties are available in the provided evidence, necessitating comparisons with structurally related compounds.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(aminomethyl)-3-(oxolan-3-yl)propanoic acid

InChI

InChI=1S/C8H15NO3/c9-4-7(8(10)11)3-6-1-2-12-5-6/h6-7H,1-5,9H2,(H,10,11)

InChI Key

MZRRZLQGZWKKDD-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid typically involves the reaction of tetrahydrofuran derivatives with amino acids. One common method is the reductive amination of 3-(tetrahydrofuran-3-yl)propanoic acid with ammonia or an amine under hydrogenation conditions. This reaction is often catalyzed by palladium on carbon (Pd/C) or other suitable catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization, distillation, or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tetrahydrofuran ring may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities:

Compound Name Substituent at Position 2 Substituent at Position 3 Key Features Reference
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid Tetrahydrofuran-3-ylmethyl Amino group Oxygenated cyclic ether, saturated
3-(3-Methylthiophen-2-yl)propanoic acid 3-Methylthiophen-2-yl - Thiophene ring, sulfur-containing
3-Amino-3-(5-(2-trifluoromethylphenyl)furan-2-yl)propanoic acid 5-(2-Trifluoromethylphenyl)furan-2-yl Amino group Aromatic furan, fluorinated substituent
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3,5-Dichloro-4-hydroxyphenyl - Chlorinated phenyl, antimicrobial
BMAA (2-Amino-3-(methylamino)propanoic acid) Methylamino group Amino group Neurotoxic, excitatory amino acid

Key Observations :

  • Cyclic vs. Aromatic Substituents : The THF group in the target compound introduces a saturated oxygen ring , contrasting with aromatic systems (e.g., phenyl, furan, thiophene) in analogs. This may reduce π-π stacking interactions but enhance hydrogen bonding via the ether oxygen .
  • Functional Groups: The presence of an amino group at position 3 is shared with BMAA, a neurotoxin linked to neurodegenerative diseases .

Physicochemical Properties

Property 3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid 3-(3-Methylthiophen-2-yl)propanoic acid BMAA
Molecular Formula C₉H₁₅NO₃ (estimated) C₈H₁₀O₂S C₄H₁₀N₂O₂
Molecular Weight ~201.22 g/mol 182.23 g/mol 118.13 g/mol
Solubility Moderate (polar solvents due to THF and -COOH) Low (aromatic thiophene) High (zwitterionic)

Notes:

  • The THF group enhances solubility in polar solvents compared to purely aromatic analogs .
  • BMAA’s zwitterionic nature facilitates aqueous solubility, unlike neutral aromatic derivatives .

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